2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide
Overview
Description
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a chloro group, a methoxy group, and a tetrazole ring attached to a phenyl ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-methoxy-4-(1h-tetrazol-1-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and methoxy groups, along with the tetrazole ring, contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-n-[3-methoxy-4-(1h-imidazol-1-yl)phenyl]acetamide
- 2-Chloro-n-[3-methoxy-4-(1h-triazol-1-yl)phenyl]acetamide
- 2-Chloro-n-[3-methoxy-4-(1h-pyrazol-1-yl)phenyl]acetamide
Uniqueness
2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly valuable in research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O2/c1-18-9-4-7(13-10(17)5-11)2-3-8(9)16-6-12-14-15-16/h2-4,6H,5H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNYYZAGJLSOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CCl)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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